molecular formula C15H16FN3O2 B2609840 1-(3-fluorobenzyl)-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide CAS No. 1049543-49-8

1-(3-fluorobenzyl)-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2609840
CAS No.: 1049543-49-8
M. Wt: 289.31
InChI Key: ZTLFHUYKWPKZEY-UHFFFAOYSA-N
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Description

1-(3-fluorobenzyl)-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C15H16FN3O2 and its molecular weight is 289.31. The purity is usually 95%.
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Scientific Research Applications

HIV Integrase Inhibition

1-(3-fluorobenzyl)-6-oxo-N-propyl-1,6-dihydropyridazine-3-carboxamide and its derivatives have been studied for their potential as HIV integrase inhibitors. This enzyme is essential for the replication of the Human Immunodeficiency Virus (HIV), making it a significant target for AIDS treatment. Research has shown that certain modifications of these compounds can lead to potent inhibition of the HIV-integrase-catalyzed strand transfer process, highlighting their potential as antiviral agents (Pace et al., 2007).

Metabolism and Disposition Studies

The metabolism and disposition of these compounds have been explored using 19F-NMR spectroscopy. Studies on related compounds, such as N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(4-methylmorpholin-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide, have provided insights into their metabolic fate and excretion balance in animal models. Such studies are crucial for understanding the pharmacokinetics and potential clinical utility of these compounds (Monteagudo et al., 2007).

Solid-State Structural Analysis

The solid-state tautomeric structure of related compounds, such as (Z)-4-[5-(2,6-difluorobenzyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridin-3-yl]-4-hydroxy-2-oxo-N-(2-oxopyrrolidin-1-yl)but-3-enamide, has been resolved using single-crystal X-ray crystallography. This analysis is crucial for understanding the conformation and electrostatic properties of the molecule, which can influence its biological activity and interaction with biological targets (Bacsa et al., 2013).

Antimicrobial Activity

Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial activities. Such studies contribute to the development of new antibacterial and antifungal agents, highlighting the versatility of these compounds in addressing various infectious diseases (Ahsan et al., 2016).

Antitumor Activity

There has been research into the potential antitumor activity of derivatives of this compound. Studies have indicated that certain modifications of these compounds can lead to inhibition of cancer cell proliferation, suggesting their utility in cancer therapy (Hao et al., 2017).

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-6-oxo-N-propylpyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O2/c1-2-8-17-15(21)13-6-7-14(20)19(18-13)10-11-4-3-5-12(16)9-11/h3-7,9H,2,8,10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTLFHUYKWPKZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=NN(C(=O)C=C1)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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